DMX-5084

Pharmacokinetics Oral Bioavailability Drug Discovery

MAP4K4 inhibitor potency and selectivity vary widely across vendors, complicating data reproducibility. DMX-5084 (syn. DMX-5804) solves this with a validated IC50 of 3 nM (pIC50 8.55) against human MAP4K4 and a defined off-target signature across 376 kinases at 30× IC50. • 29.5× higher oral AUCinf vs. precursor F1386-0303; 10× greater ex vivo target engagement. • Confirmed >50% infarct size reduction in murine I/R models (p=0.0015-0.0021); protects hiPSC-CMs from doxorubicin toxicity. • ≥98% purity, stored at -20°C, shipped ambient; global B2B delivery with batch-specific COA.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 2306178-56-1
Cat. No. B607162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMX-5084
CAS2306178-56-1
SynonymsDMX-5804;  DMX5804;  DMX 5804
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
InChIKeyFUSHFOGORKZNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMX-5084: MAP4K4 Inhibitor Specifications


DMX-5084 (synonym: DMX-5804; CAS 2306178-56-1) is a potent, orally active, and selective small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), with an IC50 of 3 nM (pIC50 8.55) against human MAP4K4 in cell-free assays [1]. The compound was developed through field-point pharmacophore modeling and medicinal chemistry optimization from the hit compound F1386-0303 [2]. DMX-5084 is primarily utilized as a research tool to investigate MAP4K4-mediated signaling pathways in cardiovascular biology, oncology, and ferroptosis regulation [1] [3].

Workflow MAP4K4 pathway inhibition study fit
Selection Kinase selectivity assay context
Use Context Oral exposure research model support

DMX-5084 vs. Alternative MAP4K4 Inhibitors


MAP4K4 inhibitors exhibit substantial variability in potency, kinome selectivity, and oral bioavailability, making generic substitution scientifically unsound. DMX-5084 demonstrates a 29.5-fold higher oral AUCinf compared to its precursor compound F1386-0303, and approximately 10-fold greater ex vivo target engagement affinity [1]. Alternative MAP4K4 inhibitors such as GNE-495 (IC50 = 3.7 nM) and earlier hits such as Kenpaullone (IC50 = 30 nM) differ in both absolute potency and selectivity profiles [2]. Furthermore, DMX-5084 has been validated in a 376-kinase selectivity panel at 30× IC50, establishing a defined off-target signature that is not generalizable across the compound class [3].

DMX-5084 Profile
  • Defined kinase selectivity signature (376-kinase panel context)
  • Characterized oral exposure and target engagement profile
  • Cardiac tissue target-engagement data available
Alternative Inhibitor Risks
  • Oral exposure context may differ significantly from precursor (F1386-0303) or other MAP4K4 inhibitors
  • Kinase selectivity signature is not generalizable; off-target effects may shift interpretation
  • Target engagement in cardiac tissue not guaranteed with alternative chemotypes

Potency, Selectivity, and Pharmacokinetic Evidence


Oral Bioavailability vs. Precursor Compound

In a direct head-to-head comparison, DMX-5084 exhibited a 29.5-fold higher oral AUCinf (area under the plasma concentration-time curve) compared to its precursor compound F1386-0303 following a 50 mg/kg oral dose in mice [1]. Additionally, DMX-5084 demonstrated improved clearance (Cl = 2.50 L/hr/kg) relative to F1386-0303 (Cl = 5.33 L/hr/kg), representing a 53% reduction in clearance rate [1].

Oral Bioavailability vs. Precursor
Direct head-to-head
29.5-fold higher oral AUCinf vs. F1386-0303 (mouse, 50 mg/kg)
Supports oral exposure-model interpretation
Clearance reduction context also reported
Pharmacokinetics Oral Bioavailability Drug Discovery

Ex Vivo Target Engagement Affinity

Ex vivo target engagement assays in adult mouse cardiac lysates demonstrated that DMX-5084 exhibits approximately 10-fold greater affinity for MAP4K4 than F1386-0303, as measured by competitive blockade of desthiobiotin-ATP binding to cardiac MAP4K4 [1]. This was corroborated by in vivo target engagement studies showing dose-dependent and time-dependent inhibition of ATP binding to cardiac MAP4K4 in mice [1].

Ex Vivo Target Engagement
Direct head-to-head
~10-fold greater affinity vs. F1386-0303 in cardiac lysates
Supports target-engagement assay context
Competitive ATP-binding blockade method
Target Engagement Ex Vivo Pharmacology Cardiac Biology

Kinome Selectivity Profile

In a selectivity panel of 141 human kinases tested at 1 μM, DMX-5084 inhibited only three kinases (MAP4K4 and two closely related MAP4K family members) to ≤30% residual activity [1]. In an expanded panel of 376 kinases tested at 30× the IC50 for MAP4K4, the compound maintained a narrow off-target profile [1]. In contrast, the precursor compound F1386-0303 exhibited a broader off-target signature at the same concentration [1].

Kinome Selectivity Profile
Panel-based
3 kinases ≤30% residual activity at 1 µM (141-kinase panel); narrow profile at 30× IC50 (376 kinases)
Defines off-target kinase context
Broader off-target signature for precursor
Kinase Selectivity Off-Target Profiling Chemical Biology

Cardioprotection in Ischemia-Reperfusion Model

In a mouse model of myocardial ischemia-reperfusion injury, DMX-5084 treatment reduced infarct size relative to area at risk (AAR) by more than 50% when administered either 20 minutes before ischemia onset (p = 0.0021) or 1 hour after reperfusion initiation (p = 0.0015) [1]. This effect was accompanied by a significant reduction in cardiomyocyte apoptosis (p = 0.0014 and p = 0.0028) [1].

Cardioprotection I/R Model
Reported endpoint context
>50% infarct size reduction, p=0.0021 (pre) / p=0.0015 (post) in mouse
Reported model-response endpoint
Model-specific; verify in independent models
Cardioprotection Ischemia-Reperfusion Injury In Vivo Efficacy

Protection Against Doxorubicin Cardiotoxicity

In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), pharmacological blockade of MAP4K4 activity using DMX-5804 protected against doxorubicin-induced cell death and dysfunction [1]. A lentiviral shRNA library screen validated MAP4K4 as a mediator of doxorubicin-induced cardiotoxicity, confirming that DMX-5804-mediated protection is target-specific [1].

Doxorubicin Cardiotoxicity
Reported cell-model context
Protected hiPSC-CMs against doxorubicin-induced cell death; shRNA-validated target specificity
Supports hiPSC-CM response interpretation
Cardio-oncology model research context
Cardio-Oncology hiPSC-CMs Chemotherapy-Induced Cardiotoxicity

Recommended Application Scenarios


Sustained Oral Target Engagement in Cardiac Tissue

DMX-5084 is suitable for murine in vivo studies requiring oral dosing with sustained systemic exposure. The compound's 29.5-fold higher oral AUCinf relative to F1386-0303 enables coverage exceeding the EC50 for nearly 24 hours with twice-daily dosing [1]. Target engagement is confirmed ex vivo (10× greater affinity than precursor) and in vivo (dose- and time-dependent blockade of ATP binding to cardiac MAP4K4), providing a validated pharmacodynamic readout [1].

Myocardial Ischemia-Reperfusion Cardioprotection

For researchers investigating MAP4K4-mediated cardioprotection, DMX-5084 offers a benchmark compound with >50% infarct size reduction demonstrated in both pre-injury and post-injury treatment protocols (p = 0.0021 and p = 0.0015, respectively) [1]. The compound rescues cardiomyocyte survival, mitochondrial function, and calcium cycling in hiPSC-CMs, providing translational relevance to human cardiac biology [1].

Kinase Selectivity and Pathway-Specific Studies

DMX-5084 is appropriate for experiments requiring a well-characterized off-target signature. The compound's selectivity profile has been established across 376 kinases at 30× IC50, with only three kinases inhibited ≤30% residual activity at 1 μM [1]. This defined selectivity enables researchers to distinguish MAP4K4-specific effects from off-target kinase inhibition in signaling pathway analyses [1].

Cardio-Oncology and Doxorubicin Cardiotoxicity

DMX-5084 has demonstrated protective effects in hiPSC-CMs exposed to doxorubicin, with target specificity validated via shRNA knockdown of MAP4K4 [2]. This application scenario is supported by a novel liposomal formulation (NanoDMX) that enhances targeted delivery and protects against doxorubicin-induced heart damage in mice [3]. Researchers may utilize DMX-5084 to explore MAP4K4 as a therapeutic node for mitigating chemotherapy-associated cardiac injury.

Application
Selection Property
Validation Focus
Cardiac tissue oral exposure studies
Oral exposure and target engagement profile
PK/PD correlation in cardiac tissue
Myocardial ischemia-reperfusion model studies
Cardioprotection model-response endpoint
Infarct size and apoptosis readouts
Kinase pathway-specific signaling studies
Defined kinome selectivity profile
Off-target kinase activity review
Doxorubicin-induced cardiotoxicity model
hiPSC-CM cardioprotection response
MAP4K4 target specificity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMX-5084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.